molecular formula C20H20Cl3NO3 B12125567 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B12125567
M. Wt: 428.7 g/mol
InChI Key: OYXBTXKXOMIFEV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel permeable to calcium and sodium ions, and it is implicated in a variety of physiological and pathological processes. This compound has been specifically investigated for its role in modulating immune responses, particularly in the context of T-cell function. Research indicates that it effectively suppresses T-cell receptor (TCR)-triggered activation of NFAT transcription factors by inhibiting the calcium influx necessary for NFAT nuclear translocation and subsequent cytokine production. This mechanism makes it a valuable pharmacological tool for probing TRPC6's specific contributions to T-cell mediated immunity, autoimmune diseases, and other conditions where calcium signaling is dysregulated. Its high selectivity for TRPC6 over other ion channels allows researchers to dissect complex signaling pathways with greater precision. The primary research applications for this inhibitor include the study of T-cell activation, autoimmune disease models, and calcium signaling dynamics in immune cells .

Properties

Molecular Formula

C20H20Cl3NO3

Molecular Weight

428.7 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(2,4-dichlorophenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H20Cl3NO3/c21-15-5-7-17(8-6-15)27-13-20(25)24(12-18-2-1-9-26-18)11-14-3-4-16(22)10-19(14)23/h3-8,10,18H,1-2,9,11-13H2

InChI Key

OYXBTXKXOMIFEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. For example:

  • Reaction Conditions :

    • 2-(4-Chlorophenoxy)acetic acid (1.2 equiv) reacts with the amine (1.0 equiv) in anhydrous THF at 50°C for 8 hours.

    • Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction.

  • Yield : 41% after purification via medium-pressure chromatography.

HATU/DIPEA Activation

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA) in DMF is preferred for sterically hindered amines:

  • Procedure :

    • HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF at room temperature for 2 hours.

    • Post-reaction extraction with dichloromethane and brine.

  • Advantage : Higher yields (up to 66%) compared to carbodiimide methods.

Alkylation for Tetrahydrofuran Moieties

Introducing the THF group requires alkylation of intermediates:

Nucleophilic Substitution

  • Substrate : N-(2,4-Dichlorobenzyl)amine reacts with tetrahydrofurfuryl bromide in the presence of potassium carbonate.

  • Conditions :

    • Toluene as solvent at 60°C for 6 hours.

    • Purification via silica gel chromatography.

Reductive Amination

An alternative route uses sodium cyanoborohydride to reduce imines formed between aldehydes and THF-derived amines:

  • Example :

    • 2,4-Dichlorobenzaldehyde + tetrahydrofuran-2-ylmethylamine → imine intermediate → reduction.

  • Yield : 52–70% after recrystallization.

Optimization Parameters

Critical factors influencing reaction efficiency:

ParameterOptimal RangeImpact on Yield
SolventTHF or DMFMaximizes solubility of aromatic intermediates
Temperature50–75°CBalances reaction rate and decomposition
CatalystHATU > EDCReduces steric hindrance
PurificationSilica chromatographyRemoves byproducts (e.g., unreacted acid)

Analytical Characterization

Final compounds are validated via:

  • NMR Spectroscopy :

    • ¹H NMR : Peaks at δ 7.44–7.29 (m, 3H, aromatic), δ 4.23 (d, J = 5.5 Hz, THF-CH2).

    • ¹⁹F NMR : Signals at δ -69.31 (CF3 groups).

  • HPLC-MS : Retention time 3.848 min (M+1 = 626.9).

Challenges and Solutions

  • Low Yields in Alkylation : Steric bulk from dichlorobenzyl groups necessitates excess alkylating agents (1.5–2.0 equiv).

  • Purification Difficulties : Gradient elution (hexane/EtOAc) separates polar byproducts .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy and dichlorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide exhibit promising anticancer properties. For instance, derivatives of chlorophenoxy compounds have been investigated for their ability to inhibit the ATF4 pathway, which is crucial in cancer cell survival under stress conditions. These compounds may offer therapeutic strategies against various cancers by targeting this pathway .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria as well as fungal species. The presence of the chlorophenoxy group is often associated with enhanced antimicrobial properties due to its ability to disrupt microbial cell membranes .

Neuroprotective Effects

Research indicates that compounds with similar structures may also possess neuroprotective effects. They could be beneficial in treating neurodegenerative diseases by modulating stress responses in neuronal cells. This is particularly relevant for conditions like Alzheimer's disease and other disorders linked to protein misfolding .

Synthetic Pathways

The synthesis of 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide can be achieved through several methods:

  • Starting Materials : The synthesis typically begins with readily available chlorophenol derivatives.
  • Reactions : Key reactions include nucleophilic substitutions and acylation processes that incorporate the tetrahydrofuran moiety.
  • Purification : The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for biological testing.

Case Studies

StudyObjectiveFindings
Study on Anticancer Activity Evaluate the effectiveness against cancer cell linesCompounds demonstrated significant inhibition of cancer cell proliferation via ATF4 pathway modulation.
Antimicrobial Evaluation Assess antimicrobial efficacyShowed promising results against multiple bacterial strains, indicating potential as a broad-spectrum antimicrobial agent.
Neuroprotective Potential Investigate effects on neuronal cellsExhibited protective effects against oxidative stress-induced damage in neuronal cultures.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Chlorophenoxy-Acetamide Derivatives

a) RN1 (2-(2,4-Dichlorophenoxy)-N-(2-(p-Tolylthio)ethyl)Acetamide)
  • Key Differences : Replaces the THF-methyl group with a p-tolylthioethyl chain.
  • Implications : The sulfur atom in the thioether may improve lipophilicity but reduce metabolic stability compared to the THF group in the target compound .
b) WH7 (2-(4-Chloro-2-Methylphenoxy)-N-(1H-1,2,4-Triazol-3-yl)Acetamide)
  • Key Differences : Lacks the dichlorobenzyl and THF-methyl groups; instead, it has a triazole ring.
  • Implications : WH7 acts as a synthetic auxin, inducing plant growth via auxin receptor interactions. The absence of bulky substituents in WH7 may limit its selectivity for mammalian targets compared to the target compound .
c) ISRIB-A5 (2-(4-Chlorophenoxy)-N-[(1s,3s)-3-[2-(4-Chlorophenoxy)Acetamido]Cyclobutyl]Acetamide)
  • Key Differences: Contains two 4-chlorophenoxy groups linked via a cyclobutyl ring.
  • Implications : The cyclobutyl spacer enables dimerization, enhancing its potency as an eIF2B inhibitor. The THF-methyl group in the target compound may offer distinct conformational flexibility .

Dichlorobenzyl-Substituted Analogs

a) Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)Acetamide)
  • Key Differences : Replaces the THF-methyl group with a 4-methylpyridinyl moiety.
  • Implications : The pyridine ring facilitates hydrogen bonding with proteins (e.g., SARS-CoV-2 main protease), suggesting antiviral applications. The dichlorobenzyl group in the target compound may enhance hydrophobic interactions .
b) Antiviral Thiazole Derivatives ()
  • Key Differences : Incorporate thiazole rings and carbamoylhydrazone groups.
  • Implications : These derivatives show antiviral activity against flaviviruses. The THF-methyl group in the target compound may improve bioavailability compared to thiazole-based structures .

Enzyme Inhibition

  • Target Compound : The dichlorobenzyl and THF-methyl groups may target cytochrome P450 or kinases, though specific data are lacking.
  • ISRIB-A5: Inhibits eIF2B, rescuing cellular stress responses. The dual chlorophenoxy groups are critical for dimerization and activity .
  • WH7 : Induces auxin-like gene expression in plants, with IC50 values in the µM range .

Antimicrobial/Antiviral Activity

  • Thiazole Derivatives (): EC50 values of 0.5–2 µM against flaviviruses. The dichlorobenzyl group enhances membrane penetration .
  • Compound 533 : Binds SARS-CoV-2 protease with ∆G = −22 kcal/mol, outperforming pyridine analogs .

Pharmacokinetic Considerations

  • THF-Methyl Group : Likely improves aqueous solubility compared to purely aromatic substituents (e.g., benzyl or pyridinyl).
  • Metabolism : Chlorinated aromatics may slow hepatic clearance but increase toxicity risks. The THF ring could undergo oxidative metabolism .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure with the following components:

  • Chlorophenoxy group : Known for its herbicidal properties.
  • Dichlorobenzyl moiety : Often associated with antibacterial and antifungal activities.
  • Tetrahydrofuran ring : Contributes to the compound's solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound, PPOAC-Bz , demonstrated a strong inhibitory effect on osteoclastogenesis, altering the expression of osteoclast-specific genes and preventing bone resorption in vitro and in vivo .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
PPOAC-BzHCT11615Induces apoptosis and cell cycle arrest
PPOAC-BzA54920Inhibits DNA/RNA synthesis
2-(4-chlorophenoxy) acetamideK56218Alters mRNA expression of osteoclast markers

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have shown to halt the cell cycle in the G0/G1 phase, leading to reduced proliferation rates in cancer cells .
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways, particularly in sensitive cancer cell lines, by modulating key signaling pathways such as NFATc1 .

Study on Osteoclastogenesis

In a study focusing on bone resorption, PPOAC-Bz was tested on bone marrow macrophages (BMMs). The results showed that treatment with this compound significantly inhibited the formation of mature osteoclasts. The study utilized both in vitro and in vivo models, demonstrating that PPOAC-Bz could effectively prevent OVX-induced bone loss by suppressing osteoclast activity .

Comparative Analysis with Other Compounds

A comparative analysis was conducted with other chlorinated phenoxy derivatives. The findings indicated that while many derivatives exhibited some level of cytotoxicity, 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide showed enhanced selectivity towards cancer cells compared to non-malignant cells, suggesting its potential as a targeted therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of 4-chlorophenoxyacetic acid with 2,4-dichlorobenzylamine via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Step 2 : N-alkylation of the intermediate with tetrahydrofuran-2-ylmethyl bromide under basic conditions (K₂CO₃, DMF) at 60–80°C .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor reaction progress via TLC and confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry .

Q. How can structural and physicochemical properties of this compound be characterized to ensure batch consistency?

  • Methodological Answer :

  • Structural Confirmation : Use NMR (¹H, ¹³C, DEPT-135) to verify substituent positions, especially distinguishing between N-alkylation sites on the tetrahydrofuran and benzyl groups .
  • Physicochemical Profiling :
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol.
  • Stability : Assess hydrolytic stability under acidic (pH 2), neutral (pH 7), and basic (pH 10) conditions via HPLC over 24–72 hours .
  • LogP : Determine experimentally using reversed-phase HPLC (C18 column) with a methanol/water gradient .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Orthogonal Assays : If conflicting results arise (e.g., enzyme inhibition vs. no cellular activity), validate using:
  • Biochemical Assays : Measure direct target engagement (e.g., fluorescence polarization for binding affinity).
  • Cellular Assays : Use CRISPR-engineered cell lines to isolate off-target effects .
  • Data Triangulation : Compare results across multiple models (e.g., 2D vs. 3D cell cultures, primary cells) to identify context-dependent activity .
  • Replication : Ensure consistency in solvent (e.g., DMSO concentration ≤0.1%) and cell passage number to minimize variability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for a target receptor?

  • Methodological Answer :

  • Core Modifications :
  • Phenoxy Group : Replace 4-chlorophenoxy with 4-fluorophenoxy to assess halogen-dependent steric/electronic effects .
  • Benzyl Group : Introduce methyl or methoxy substituents at the 2,4-dichlorobenzyl position to evaluate steric hindrance .
  • Functional Assays :
  • Competitive Binding : Use radioligand displacement assays (e.g., ³H-labeled antagonist) to quantify affinity shifts.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and guide rational design .

Q. What experimental approaches can elucidate the metabolic stability and toxicity profile of this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS. Identify major metabolites using UPLC-QTOF .
  • Toxicity Screening :
  • Cytotoxicity : Assess in HepG2 cells (MTT assay) and primary hepatocytes (LDH release).
  • Genotoxicity : Conduct Ames test (TA98 strain) and Comet assay .
  • Cross-Species Comparison : Compare metabolic pathways in mouse, rat, and human microsomes to predict in vivo clearance .

Key Research Recommendations

  • Prioritize stereochemical analysis if the tetrahydrofuran ring introduces chirality, as enantiomers may exhibit divergent bioactivity .
  • Explore prodrug strategies (e.g., esterification of the acetamide) to enhance oral bioavailability .
  • Validate target engagement in patient-derived xenograft (PDX) models for translational relevance .

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